N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3OS and its molecular weight is 418. The purity is usually 95%.
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Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C22H29ClN4OS
- Molecular Weight : 433.01 g/mol
- CAS Number : 1219205-06-7
The compound features a dimethylamino group, a benzo[d]thiazole moiety, and a phenylpropanamide structure, which contribute to its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures may exhibit antibacterial properties. A study published in the journal "Molecules" demonstrated that related compounds showed moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . However, this compound's specific antibacterial efficacy remains to be thoroughly investigated.
Antitumor Activity
Certain derivatives of benzo[d]thiazole compounds have been reported to possess antitumor activities. For instance, compounds containing benzothiazole and amide groups have shown potential in inhibiting tumor growth in various cancer cell lines . The specific antitumor mechanisms of this compound are yet to be elucidated but warrant further exploration.
Enzyme Inhibition
The structural components of this compound suggest potential enzyme inhibition properties. Similar compounds have been studied for their ability to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Binding Affinity : Interaction studies are essential to determine the binding affinities of this compound with specific biological targets, which may include receptors or enzymes involved in disease processes.
- Cellular Uptake : The presence of the dimethylamino group may enhance cellular uptake, increasing the compound's efficacy.
- Metabolic Pathways : Investigating how this compound is metabolized within biological systems can provide insights into its pharmacokinetics and potential side effects.
Study 1: Antimicrobial Efficacy
A comparative study analyzed the antimicrobial efficacy of various benzothiazole derivatives, including those similar to this compound. Results indicated moderate antibacterial activity against tested strains; however, more data is needed to establish a clear profile for this specific compound .
Study 2: Anticancer Properties
Research focusing on benzothiazole derivatives has revealed promising anticancer activities. A notable study demonstrated that certain structural modifications could enhance cytotoxicity against cancer cell lines. Future investigations should include this compound to assess its potential in cancer therapy .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-17-9-7-12-19-21(17)23-22(27-19)25(16-8-15-24(2)3)20(26)14-13-18-10-5-4-6-11-18;/h4-7,9-12H,8,13-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIXJXUTSFUNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.